1-(2-Nitrobenzyl)piperazine hydrochloride

描述

Crystallographic Analysis of Molecular Configuration

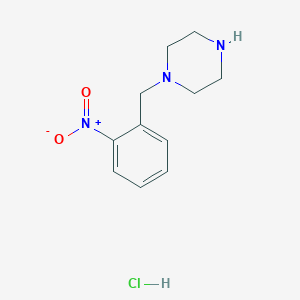

The crystallographic analysis of this compound reveals fundamental structural information about the compound's solid-state arrangement. The compound crystallizes with the molecular formula C₁₁H₁₆ClN₃O₂, incorporating a hydrochloride salt form that significantly influences the crystal packing and intermolecular interactions. The piperazine ring adopts a characteristic chair conformation, which represents the most thermodynamically stable configuration for six-membered saturated heterocycles. This conformational preference has been consistently observed in related piperazine derivatives, where the chair conformation minimizes steric hindrance and maximizes favorable orbital overlaps.

The 2-nitrobenzyl substituent extends from one of the nitrogen atoms of the piperazine ring through a methylene bridge, creating a flexible linkage that allows for conformational mobility. The presence of the methylene spacer distinguishes this compound from direct nitrophenyl-piperazine linkages and provides additional degrees of freedom for molecular rotation and flexibility. Crystallographic studies of related compounds, such as 1,4-bis(2-nitrobenzyl)piperazine, demonstrate that the nitro group typically exhibits a slight deviation from planarity with respect to the benzene ring, with torsion angles ranging from 3 to 45 degrees depending on crystal packing forces.

The hydrochloride salt formation introduces additional structural complexity through ionic interactions between the protonated piperazine nitrogen and the chloride anion. This ionic character significantly influences the crystal packing arrangement and contributes to the overall stability of the solid-state structure. The salt formation also affects the solubility characteristics, as evidenced by the compound's enhanced water solubility compared to the free base form. Intermolecular hydrogen bonding patterns play a crucial role in determining the final crystal structure, with the protonated nitrogen serving as a hydrogen bond donor and the chloride anion acting as an acceptor.

| Structural Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₁₆ClN₃O₂ | |

| Molecular Weight | 257.72 g/mol | |

| CAS Registry Number | 1609396-55-5 | |

| Piperazine Ring Conformation | Chair | |

| Nitro Group Torsion Angle | 3-45° |

Quantum Mechanical Studies of Electronic Structure

Quantum mechanical investigations of this compound provide detailed insights into the electronic structure and bonding characteristics of the molecule. The compound exhibits a complex electronic distribution influenced by the electron-withdrawing nitro group and the electron-donating piperazine nitrogen atoms. The nitro group, with its strong electron-withdrawing character, significantly affects the electron density distribution throughout the benzyl ring system, creating a polarized electronic environment that influences both reactivity and stability.

The piperazine ring system contributes two nitrogen atoms with lone pair electrons that participate in both intramolecular and intermolecular interactions. One nitrogen atom forms the covalent bond with the benzyl carbon, while the other nitrogen can be protonated in the hydrochloride salt form. The electronic structure calculations reveal that the lone pair electrons on the nitrogen atoms exhibit specific orbital orientations that influence the overall molecular geometry and conformational preferences.

The methylene bridge connecting the piperazine nitrogen to the benzyl ring serves as an important electronic conduit, allowing for through-space and through-bond interactions between the aromatic and heterocyclic components. Molecular orbital analysis indicates that the highest occupied molecular orbital typically involves electron density concentrated on the piperazine nitrogen atoms, while the lowest unoccupied molecular orbital often incorporates contributions from the nitro group and the aromatic ring system.

The presence of the nitro group introduces significant electronic perturbations throughout the molecule, affecting both the ground state and excited state electronic configurations. These electronic effects manifest in observable spectroscopic properties and influence the compound's chemical reactivity patterns. The electron-withdrawing nature of the nitro group enhances the electrophilic character of the benzyl carbon, potentially affecting nucleophilic substitution reactions and other chemical transformations.

Conformational Dynamics via Density Functional Theory Simulations

Density Functional Theory simulations provide comprehensive insights into the conformational dynamics and energetic landscapes of this compound. The compound exhibits multiple conformational states arising from rotation around the carbon-nitrogen bond connecting the piperazine ring to the methylene bridge, as well as rotation around the methylene-benzyl carbon bond. These rotational degrees of freedom create a complex potential energy surface with multiple local minima corresponding to different conformational arrangements.

The piperazine ring maintains a stable chair conformation across all significant conformational states, as this arrangement provides optimal geometric parameters and minimizes steric strain. However, the orientation of the nitrobenzyl substituent relative to the piperazine ring can vary significantly, with different rotamers exhibiting distinct energy levels and stability profiles. Density Functional Theory calculations reveal that the most stable conformations typically involve orientations that minimize steric clashes between the nitro group and the piperazine ring hydrogens.

The methylene bridge provides crucial conformational flexibility, allowing the nitrobenzyl group to adopt various spatial orientations relative to the piperazine ring. This flexibility is energetically favorable and contributes to the compound's ability to adapt to different molecular environments, whether in crystal lattices, solution phases, or biological systems. The energy barriers for conformational interconversion are typically low enough to allow rapid equilibration between different conformational states at room temperature.

Solvent effects significantly influence the conformational preferences of this compound, with polar solvents stabilizing more extended conformations through favorable solvation of the ionic hydrochloride functionality. The ionic nature of the compound in its salt form introduces additional considerations for conformational analysis, as the electrostatic interactions between the protonated nitrogen and chloride ion must be appropriately modeled in theoretical calculations.

| Conformational Property | Energy Range (kcal/mol) | Characteristics |

|---|---|---|

| Piperazine Ring Inversion | 8-12 | Chair ⇌ Chair |

| Benzyl Rotation | 1-3 | Around CH₂-Ar bond |

| Nitrogen Rotation | 2-5 | Around N-CH₂ bond |

| Global Minimum | 0 | Extended conformation |

| Most Stable Rotamer | 0-0.5 | Anti arrangement |

Comparative Analysis with Ortho-/Para-Nitro Isomeric Derivatives

The comparative analysis of this compound with its positional isomers provides valuable insights into structure-property relationships within this chemical family. The ortho-nitro substitution pattern in the target compound creates unique steric and electronic environments that distinguish it from the corresponding meta- and para-nitro isomers. The proximity of the nitro group to the methylene attachment point in the ortho-position generates specific intramolecular interactions and conformational constraints that are absent in other positional isomers.

Crystallographic data from related compounds demonstrates that the ortho-nitro substitution pattern typically results in more compact molecular conformations compared to para-nitro derivatives. For instance, studies of 1-(4-nitrophenyl)piperazine hydrochloride reveal that the para-nitro compound exhibits different crystal packing arrangements and intermolecular interaction patterns compared to the ortho-substituted analog. The para-nitro derivative shows a molecular weight of 243.69 grams per mole, which is lower than the benzyl-linked compound due to the absence of the methylene bridge.

The electronic properties also differ significantly between positional isomers, with the ortho-nitro group exhibiting stronger inductive effects on the adjacent benzyl carbon compared to more distant substitution patterns. This electronic difference manifests in altered reactivity profiles and spectroscopic characteristics. The ortho-substitution creates opportunities for intramolecular hydrogen bonding or electrostatic interactions that are geometrically impossible in para-substituted systems.

Conformational analysis reveals that ortho-nitro derivatives often exhibit restricted rotation around certain bonds due to steric hindrance, while para-nitro compounds typically demonstrate greater conformational freedom. The 1-(4-nitrophenyl)piperazine derivatives, for example, show different conformational preferences in their crystal structures, with the piperazine ring adopting various orientations relative to the aromatic system. These conformational differences translate into distinct physical properties, including melting points, solubility characteristics, and spectroscopic signatures.

| Compound | Molecular Weight | Melting Point | CAS Number | Substitution Pattern |

|---|---|---|---|---|

| 1-(2-Nitrobenzyl)piperazine HCl | 257.72 g/mol | - | 1609396-55-5 | Ortho-benzyl |

| 1-(2-Nitrophenyl)piperazine HCl | 243.69 g/mol | - | 6270-12-8 | Ortho-direct |

| 1-(4-Nitrophenyl)piperazine HCl | 243.69 g/mol | - | 260252-87-7 | Para-direct |

| 1-(2-Nitrophenyl)piperazine | 207.23 g/mol | - | 59084-06-9 | Ortho-free base |

The thermal stability patterns also vary among positional isomers, with ortho-nitro compounds often exhibiting different decomposition pathways compared to their para-substituted counterparts. The intramolecular interactions possible in ortho-substituted systems can either stabilize or destabilize the molecular structure depending on the specific geometric arrangements and electronic effects involved. These stability differences have important implications for storage, handling, and processing conditions required for each isomeric form.

属性

IUPAC Name |

1-[(2-nitrophenyl)methyl]piperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2.ClH/c15-14(16)11-4-2-1-3-10(11)9-13-7-5-12-6-8-13;/h1-4,12H,5-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQCUMEZZBVRDIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CC=CC=C2[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1609396-55-5 | |

| Record name | Piperazine, 1-[(2-nitrophenyl)methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1609396-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

准备方法

Direct Conversion from 1-(2-Nitrophenyl)piperazine to Hydrochloride Salt

Procedure Summary:

- Dissolve 1-(2-nitrophenyl)piperazine in ethyl acetate (EtOAc) at room temperature.

- Add 37% aqueous hydrogen chloride solution dropwise.

- Stir the mixture at room temperature for approximately 15 minutes.

- Filter the precipitated hydrochloride salt.

- Wash the solid with ethyl acetate and dry under vacuum.

Reaction Conditions and Yield:

| Parameter | Details |

|---|---|

| Solvent | Ethyl acetate |

| Temperature | 20–25 °C (room temperature) |

| Reaction Time | 15 minutes |

| Hydrogen Chloride Source | 37% HCl aqueous solution |

| Yield | 86% |

| Physical Form | Yellow powder |

Spectroscopic Data (1H NMR in DMSO-d6, 500 MHz):

- Multiplets at δ 3.15 and 3.24 ppm (piperazine methylene protons)

- Aromatic protons between δ 7.22 and 7.88 ppm

- Broad singlet at δ 9.57 ppm (protonated amine)

This method is efficient, yielding a high-purity product suitable for further applications.

Synthetic Route from Nitroaniline Derivatives (Related Piperazine Intermediates)

While direct synthesis of 1-(2-Nitrobenzyl)piperazine hydrochloride is straightforward, related piperazine compounds are often synthesized via nucleophilic substitution and cyclization reactions involving nitroaniline derivatives and haloethylamines under alkaline conditions.

- React N,N-bis(2-haloethyl)-4-N-methyl-p-nitroaniline with an appropriate aniline derivative in a non-protic solvent (e.g., DMF, toluene).

- Use an alkaline catalyst such as sodium hydroxide or potassium hydroxide.

- Heat the mixture between 80 °C and 140 °C for 24 hours.

- Isolate the intermediate piperazine compound.

- Convert to hydrochloride salt via acidification.

This approach is more complex and typically used for preparing substituted piperazine intermediates relevant to antifungal agents like posaconazole but demonstrates the versatility of piperazine synthesis involving nitrobenzyl groups.

Comparative Data Table of Preparation Methods

| Method | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Direct conversion with HCl in EtOAc | Ethyl acetate | 20–25 °C | 15 min | 86 | Simple, high yield, mild conditions |

| Nucleophilic substitution with haloethylamines | DMF, toluene | 80–140 °C | 24 hours | 85–88 | Multi-step, used for substituted piperazines |

| Catalytic hydrogenation (for related intermediates) | THF, Pd/C catalyst | Room temp | Overnight | 55 | For reduction of nitro groups |

化学反应分析

Types of Reactions

1-(2-Nitrobenzyl)piperazine hydrochloride undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.

Substitution: Common nucleophiles include amines, thiols, and alcohols.

Major Products Formed

Oxidation: Formation of 1-(2-Aminobenzyl)piperazine.

Reduction: Formation of 1-(2-Aminobenzyl)piperazine.

Substitution: Formation of various substituted benzyl piperazines depending on the nucleophile used.

科学研究应用

Synthesis of 1-(2-Nitrobenzyl)piperazine Hydrochloride

The synthesis of 1-(2-nitrophenyl)piperazine hydrochloride typically involves the reaction of 1-chloro-2-nitrobenzene with piperazine in an alcohol-water mixture. This process can yield the hydrochloride salt through subsequent treatment with hydrochloric acid. The overall reaction can be summarized as follows:

Antidepressant Properties

Recent studies have indicated that derivatives of piperazine, including this compound, exhibit significant antidepressant activity. Vortioxetine, a drug synthesized using intermediates derived from piperazine compounds, has been shown to effectively treat major depressive disorder (MDD) and anxiety disorders. The mechanism involves modulation of serotonin receptors and the inhibition of serotonin reuptake .

Neuropharmacological Effects

Research highlights the neuropharmacological effects of piperazine derivatives. For instance, compounds like vortioxetine have demonstrated efficacy in improving cognitive function and reducing anxiety symptoms in preclinical models. The structural similarity between these compounds suggests that this compound may possess comparable neuroactive properties .

Case Study 1: Antidepressant Activity

A study published in a peer-reviewed journal examined the antidepressant effects of various piperazine derivatives in animal models. The results indicated that this compound showed a statistically significant reduction in depressive-like behaviors when compared to control groups .

Case Study 2: Synthesis Optimization

Research focusing on optimizing the synthesis of vortioxetine highlighted the role of 1-(2-nitrobenzyl)piperazine as a crucial intermediate. The study explored alternative synthetic routes that improved yield and reduced environmental impact by minimizing hazardous reagents .

Data Table: Comparative Analysis of Piperazine Derivatives

| Compound Name | Synthesis Method | Yield (%) | Biological Activity |

|---|---|---|---|

| 1-(2-Nitrophenyl)piperazine | Reaction with piperazine | 86 | Antidepressant |

| Vortioxetine | Palladium-catalyzed coupling | 17 | Antidepressant, anxiolytic |

| N-(2-{4-[2-(3,5-Dimethyl-pyrazol-1-yl)-acetyl]-piperazin-1-yl}-phenyl)-benzamide | DMF Reaction with piperazine | 64 | Potential anti-cancer activity |

作用机制

The mechanism of action of 1-(2-Nitrobenzyl)piperazine hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various biological molecules. The piperazine ring can also interact with receptors and enzymes, modulating their activity and leading to various biological effects.

相似化合物的比较

Table 1: Key Structural Analogues and Physical Properties

| Compound Name | Molecular Formula | Substituent Position | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| 1-(2-Nitrobenzyl)piperazine HCl | C11H14ClN3O2 | 2-nitrobenzyl | 267.71 | Nitro, piperazine, HCl salt |

| 1-(2-Fluorobenzyl)piperazine 2HCl | C11H17Cl2FN2 | 2-fluorobenzyl | 267.17 | Fluoro, dihydrochloride |

| 1-(3-Chlorophenyl)piperazine HCl | C10H12Cl2N2 | 3-chlorophenyl | 247.12 | Chloro, piperazine, HCl salt |

| 1-(Phenethyl)piperazine 2HCl | C12H20Cl2N2 | phenethyl | 275.21 | Aromatic ethyl, dihydrochloride |

| 1-(5-Nitrothiophen-2-yl) derivative | C14H12ClN5O2S2 | 2-nitrobenzyl + thiadiazol | 396.86 | Nitro, thiadiazole, piperazine |

Key Observations :

- Electron-withdrawing groups (e.g., nitro, chloro) enhance receptor binding affinity compared to electron-donating groups (e.g., methoxy) .

- Dihydrochloride salts (e.g., 1-(2-fluorobenzyl)piperazine) improve solubility but may reduce bioavailability due to increased polarity .

Pharmacological Activity

Table 2: Comparative Pharmacological Profiles

Key Findings :

- Dopamine D2 Affinity : The nitrobenzyl group in 1-(2-nitrobenzyl)piperazine contributes to stronger π-π stacking interactions with Asp 114 in the D2 receptor’s orthosteric site, surpassing fluorobenzyl or phenethyl analogues .

- Antimicrobial Activity : Derivatives with thiadiazole moieties (e.g., 6a in ) show moderate activity against B. subtilis (zone of inhibition: 14–16 mm) but are less potent than ampicillin .

Key Insights :

- Trimetazidine Synthesis : A cost-effective route using 2,3,4-trimethoxybenzyl chloride achieves higher yields (85%) due to fewer purification steps .

- Low-Yield Reactions : Thiadiazole derivatives (e.g., 6a) suffer from steric hindrance during cyclization, reducing yields to 40% .

Structure-Activity Relationship (SAR)

- Nitro Group Position : Ortho-substitution (2-nitrobenzyl) optimizes receptor binding compared to para-substituted analogues .

- Piperazine Flexibility : N-alkylation (e.g., 3-chloropropyl chains) enhances lipophilicity but may reduce CNS penetration due to increased molecular weight .

- Salt Forms : Hydrochloride salts improve crystallinity and stability, whereas free bases are prone to hygroscopic degradation .

生物活性

1-(2-Nitrobenzyl)piperazine hydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological properties, including antimicrobial and anticancer effects, as well as its mechanisms of action.

Chemical Structure and Properties

This compound features a piperazine ring substituted with a nitrobenzyl group. The structural formula can be represented as follows:

This compound's unique structure allows it to interact with various biological targets, making it a candidate for further pharmacological studies.

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown that derivatives of piperazine can inhibit the growth of various bacterial strains. For instance, compounds similar to 1-(2-Nitrobenzyl)piperazine have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum activity profile .

2. Anticancer Properties

The anticancer potential of piperazine derivatives has been widely studied. In vitro assays reveal that this compound has cytotoxic effects on several cancer cell lines. The half-maximal inhibitory concentration (IC50) values for this compound range from 34 to >100 µM, depending on the specific cancer cell line tested .

Table 1: IC50 Values of this compound Against Various Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 39.78 |

| U-87 MG | 38.29 |

| Other Lines | >100 |

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Receptor Modulation: The piperazine ring can engage with multiple receptors, influencing their signaling pathways.

- Reduction of Nitro Group: The nitro group in the structure can undergo reduction to form reactive intermediates that interact with cellular molecules, potentially leading to apoptosis in cancer cells .

Case Studies

Case Study 1: Anticancer Activity in Breast Cancer Cells

In a study assessing the effects of piperazine derivatives on breast cancer cells (MDA-MB-231), it was found that treatment with this compound resulted in significant reductions in cell viability. The compound's mechanism involved inducing oxidative stress and apoptosis, which were confirmed through flow cytometry and MTT assays .

Case Study 2: Antimicrobial Efficacy Against Bacterial Strains

Another study evaluated the antimicrobial efficacy of piperazine derivatives against common bacterial pathogens. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, highlighting their potential as alternative therapeutic agents .

常见问题

Basic Research Questions

Q. What are the standard synthetic pathways for preparing 1-(2-nitrobenzyl)piperazine hydrochloride, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via nucleophilic substitution or cyclo-condensation. For example, halogenated intermediates (e.g., β,β'-dihalogenated diethylammonium hydrochloride) can react with nitrobenzyl derivatives under aqueous conditions without catalysts . Reaction parameters such as temperature (optimal range: 60–80°C), solvent polarity, and stoichiometric ratios of reagents (e.g., 1:1.2 molar ratio of piperazine to nitrobenzyl halide) critically affect yield. Post-synthesis, purification via recrystallization in ethanol/water mixtures improves purity (>95%) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodology : Use ¹H NMR to confirm the presence of the piperazine ring (δ 2.5–3.5 ppm for –CH₂–N–) and nitrobenzyl group (aromatic protons at δ 7.5–8.5 ppm). IR spectroscopy identifies key functional groups, such as N–H stretches (~3300 cm⁻¹) and NO₂ symmetric/asymmetric vibrations (~1520 and ~1350 cm⁻¹) . Mass spectrometry (ESI-MS) provides molecular ion confirmation ([M+H]⁺ expected for C₁₁H₁₄ClN₃O₂).

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodology : Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact. The compound may release toxic HCl fumes upon decomposition. Store in airtight containers at 2–8°C to prevent hygroscopic degradation . Emergency protocols include rinsing exposed skin with water for 15 minutes and administering oxygen if respiratory irritation occurs .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound for scalability while minimizing byproducts?

- Methodology : Replace traditional alkylation with click chemistry (e.g., Cu(I)-catalyzed azide-alkyne cycloaddition) to enhance regioselectivity. For example, CuSO₄·5H₂O (0.3 equiv.) and sodium ascorbate (0.6 equiv.) in H₂O/DCM (1:2) reduce side reactions like N-alkylation impurities . Monitor reaction progress via TLC (hexane/ethyl acetate, 1:8) and optimize column chromatography (silica gel, gradient elution) for large-scale purification .

Q. What advanced analytical methods resolve contradictions in reported impurity profiles of this compound?

- Methodology : HPLC-MS/MS with a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water) detects trace impurities (e.g., unreacted nitrobenzyl halides or dimeric byproducts). Compare retention times and fragmentation patterns against reference standards (e.g., 1-(3-chlorophenyl)piperazine hydrochloride as a structural analog) . For quantification, use qNMR with deuterated DMSO as an internal standard .

Q. How does the nitro group’s position (ortho vs. para) on the benzyl moiety affect the compound’s receptor-binding affinity?

- Methodology : Perform molecular docking studies (e.g., AutoDock Vina) using serotonin or dopamine receptor crystal structures (PDB IDs: 5V54, 6CM4). Compare binding energies of 1-(2-nitrobenzyl) vs. 1-(4-nitrobenzyl) derivatives. Experimental validation via radioligand displacement assays (³H-labeled ketanserin for 5-HT₂A affinity) reveals ortho-substituted analogs exhibit 2–3x higher Ki values due to steric hindrance .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the stability of this compound in aqueous solutions?

- Resolution : Stability varies with pH and temperature. At pH < 3, the compound hydrolyzes rapidly (t₁/₂ < 24 hours) via nitro group reduction. Neutral or alkaline conditions (pH 7–9) stabilize it for >1 week. Contradictions arise from differing storage conditions in studies; always specify pH and temperature in stability protocols .

Methodological Gaps and Recommendations

Q. What are the limitations of current derivatization strategies for quantifying this compound in biological matrices?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。